5,6-Dimethyl-2-benzofuran-1,3-dione
Overview
Description
5,6-Dimethyl-2-benzofuran-1,3-dione: is an organic compound with the molecular formula C10H8O3 . It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 5 and 6 positions and a dione functional group at the 1 and 3 positions. This compound is also known by other names such as 4,5-Dimethyl-phthalic acid anhydride .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class of compounds to which 5,6-dimethyl-2-benzofuran-1,3-dione belongs, have been found to exhibit significant activity towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, indicating that they may affect multiple pathways .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-benzofuran-1,3-dione can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones . These reactions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of commercially available precursors and optimized reaction conditions to maximize yield and purity . The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione functional group into hydroxyl groups.
Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives , substituted benzofurans , and oxidized products that can be further utilized in different chemical applications .
Scientific Research Applications
5,6-Dimethyl-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-phthalic acid anhydride
- 5,6-Dichloro-2-benzofuran-1,3-dione
- 4,7-Dimethyl-2-benzofuran-1,3-dione
Uniqueness
5,6-Dimethyl-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of the dione functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYISATYUYSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975408 | |
Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-20-2 | |
Record name | 1, 5,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, 5,6-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dimethyl-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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